The synthesis of peroxisomicine A2 has been explored through various methods. The compound can be extracted from the fruits of Karwinskia species using chromatographic techniques. Salazar et al. described a method applicable to multiple peroxisomicines, including A1 and A2, utilizing high-performance liquid chromatography for purification. The isolation process typically involves solvent extraction followed by chromatographic separation to achieve the desired purity levels .
Peroxisomicine A2 possesses a complex molecular structure characterized by a fused ring system typical of anthracenones. The structural elucidation has been achieved through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The stereochemistry of peroxisomicine A2 is particularly notable; it features specific configurations at carbons C-3 and C-3′ which differ from its isomer peroxisomicine A1 .
Peroxisomicine A2 undergoes various chemical reactions typical for anthracenones, including oxidation and reduction processes. It exhibits reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group present in its structure. In biological contexts, peroxisomicine A2 has been shown to disrupt peroxisomal membranes in yeast cells, indicating its potential as a cytotoxic agent against certain cell types .
Peroxisomicine A2 exhibits distinct physical and chemical properties:
Peroxisomicine A2 has potential applications in scientific research, particularly in pharmacology and toxicology. Its ability to induce selective cytotoxicity makes it a candidate for further studies in cancer therapy and as a model compound for understanding peroxisomal function and dysfunction. Additionally, its structural characteristics offer opportunities for synthetic modification to enhance biological activity or reduce toxicity .
Peroxisomicine A2 (C₃₀H₂₆O₈) is a dimeric hydroxyanthracenone natural product primarily isolated from Karwinskia species (Rhamnaceae), notably K. parvifolia and K. humboldtiana [1] [2]. Structurally, it belongs to a class of unsymmetrically coupled bis-anthracenoids characterized by a rotationally hindered biaryl axis linking two distinct anthracenone subunits. This dimerization confers unique three-dimensional rigidity and biological properties absent in monomeric anthracenones. Within the Karwinskia toxin family, peroxisomicine A2 exists as a stereoisomer of peroxisomicine A1 (PA1), differing solely in configuration at the C-3 chiral center (discussed in Section 1.3). Additional isomers include peroxisomicine A3 (PA3) and A4 (PA4), identified in K. parvifolia, whose distinct stereochemistries significantly influence their bioactivity profiles [3].
Table 1: Key Isolates from the Peroxisomicine Family
Compound | Plant Source | Molecular Formula | Stereochemical Distinction |
---|---|---|---|
Peroxisomicine A1 | K. parvifolia, K. humboldtiana | C₃₀H₂₆O₈ | C-3(S), C-3'(S), P-axis configuration |
Peroxisomicine A2 | K. parvifolia | C₃₀H₂₆O₈ | C-3(R), C-3'(S), P-axis configuration |
Peroxisomicine A3 | K. parvifolia | C₃₀H₂₆O₈ | Epimeric at C-3' relative to PA1 |
Peroxisomicine A4 | K. parvifolia | C₃₀H₂₆O₈ | Novel stereochemistry elucidated |
T-544 (Diast T-514) | Karwinskia spp. | C₃₀H₂₆O₈ | Structurally related dimeric anthracenone |
The biological activity of peroxisomicine A2 is critically dependent on its stereochemistry. Comprehensive studies combining X-ray crystallography, NMR spectroscopy, and computational circular dichroism (CD) simulations have established its absolute configuration as 3R,3'S with a P-configured biaryl axis [3] [9]. This configuration contrasts with peroxisomicine A1 (PA1), its C-3 epimer (3S,3'S). The pivotal role of the C-3 stereocenter was demonstrated through degradative chemical analysis: controlled oxidative cleavage of PA1 and PA2 yielded distinct chiral fragments whose configurations were independently verified. CD spectra calculated using quantum chemical methods (e.g., time-dependent density functional theory) for the proposed 3R,3'S structure showed excellent agreement with experimental data, confirming the assignment [3]. The P-axial chirality, arising from restricted rotation around the biaryl bond, is conserved across active peroxisomicines and contributes to their specific binding interactions with biological targets like peroxisomal membranes or topoisomerases.
Peroxisomicine A2 (PA2) and peroxisomicine A1 (PA1) are epimers differing exclusively at the C-3 chiral center (PA1: 3S; PA2: 3R), while sharing identical configurations at C-3' (S) and the biaryl axis (P) [3]. This subtle stereochemical divergence profoundly impacts biological function. PA1 exhibits selective cytotoxicity against tumor cell lines (e.g., HepG2, Chang liver) and induces apoptosis, whereas PA2 lacks this selectivity despite near-identical chemical composition [3] [1]. This underscores the critical role of C-3 stereochemistry in mediating target recognition.
T-544 (also termed Diast T-514 or peroxisomicine A1 in some literature) is structurally related but distinct. While sharing the dimeric anthracenone core, T-544 demonstrates even more potent disruption of peroxisomal membranes in model systems like Candida boidinii, causing significant decreases in cell viability and peroxisomal membrane integrity at lower concentrations compared to PA1 or PA2 [2]. This suggests variations in substituent patterns or stereochemistry beyond the C-3 position influence potency.
Table 2: Structural and Functional Comparison of Key Dimeric Anthracenones
Feature | Peroxisomicine A1 (PA1) | Peroxisomicine A2 (PA2) | T-544 |
---|---|---|---|
C-3 Configuration | S | R | Likely S (similar to PA1) |
C-3' Configuration | S | S | S (assumed) |
Biaryl Axis Chirality | P | P | P (assumed) |
Selective Tumor Cell Cytotoxicity | Yes | No | Variable |
Peroxisome Disruption in Yeast | Moderate | Moderate | Strongest effect |
Topoisomerase II Inhibition | Yes | Not reported | Not reported |
The structural elucidation of peroxisomicine A2 relies heavily on complementary spectroscopic techniques:
Table 3: Key NMR Assignments for Peroxisomicine A2 (Representative)
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | HMBC Correlations |
---|---|---|---|
C-3 | 4.25 (m) | 78.2 | C-2, C-4, C-4a, C-10a |
C-3' | 4.18 (m) | 77.9 | C-2', C-4', C-4a', C-10a' |
C-10 | - | 182.5 | H-9, H-8 |
C-10' | - | 181.8 | H-9', H-8' |
H-4 | 7.48 (d, J=8.0 Hz) | 120.1 | C-2, C-5, C-10a |
H-4' | 7.42 (d, J=8.0 Hz) | 119.8 | C-2', C-5', C-10a' |
Circular Dichroism (CD) Spectroscopy:CD spectroscopy is indispensable for configurational assignment. PA2 exhibits a distinct CD spectrum compared to PA1, primarily due to the inverted configuration at C-3. The experimental spectrum shows specific Cotton effects (e.g., negative band around 290 nm, positive band around 320 nm). Comparison with spectra calculated ab initio for the proposed 3R,3'S structure provides definitive confirmation of the absolute configuration [3].
Mass Spectrometry (MS):Direct infusion electrospray ionization mass spectrometry (DI-ESI-MS) under positive ion mode reveals the molecular ion peak for PA2 at m/z 537.1512 [M+Na]⁺ (calculated for C₃₀H₂₆O₈Na: 537.1524), confirming the molecular formula C₃₀H₂₆O₈ [5] [8]. Tandem MS (MS/MS) fragments provide insights into the connectivity, showing characteristic losses consistent with the dimeric anthracenone structure and cleavage patterns around the biaryl linkage and hydroxylated carbons (C-3/C-3'). High-resolution mass spectrometry (HRMS) is crucial for unambiguous formula determination within this isomer family. Combining MS data with NMR and CD offers a powerful strategy for identifying and distinguishing peroxisomicine isomers [5] [8].
Table 4: Mass Spectrometric Characterization of Peroxisomicine A2
Technique | Key Ions (m/z) | Information Obtained |
---|---|---|
DI-ESI-MS (Positive Mode) | 537.1512 [M+Na]⁺ | Molecular formula confirmation (C₃₀H₂₆O₈) |
HRMS | 537.1512 (obs) / 537.1524 (calc) | Confirms C₃₀H₂₆O₈ (Δ = 1.2 ppm error) |
MS/MS (537 [M+Na]⁺) | 519 [M+Na-H₂O]⁺, 301, 285 | Fragments indicating loss of H₂O, cleavage of biaryl bond |
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